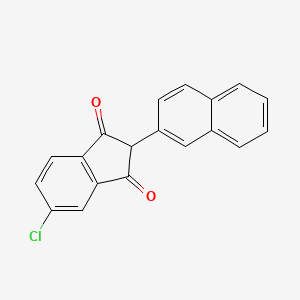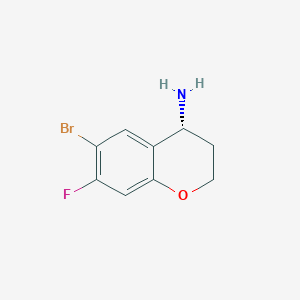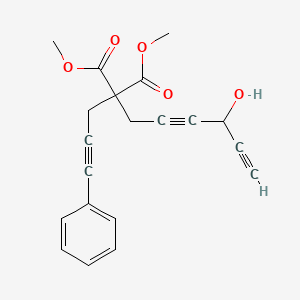
Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate is an organic compound that features a complex structure with multiple functional groups, including hydroxyl, alkyne, and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Hexa-2,5-diyn-1-yl Intermediate: This can be achieved through a coupling reaction of appropriate alkyne precursors under palladium-catalyzed conditions.
Addition of the Phenylprop-2-yn-1-yl Group: This step might involve a Sonogashira coupling reaction to introduce the phenylprop-2-yn-1-yl group.
Esterification: The final step could involve the esterification of the intermediate with dimethyl malonate under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions and the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, its reactivity would be influenced by the functional groups present in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity in esterification and substitution reactions.
Phenylpropiolic acid: Contains the phenylprop-2-yn-1-yl group and can undergo similar coupling reactions.
Hexa-2,5-diyne-1-ol: Contains the hexa-2,5-diyn-1-yl group and can undergo similar oxidation and reduction reactions.
Propriétés
Formule moléculaire |
C20H18O5 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
dimethyl 2-(4-hydroxyhexa-2,5-diynyl)-2-(3-phenylprop-2-ynyl)propanedioate |
InChI |
InChI=1S/C20H18O5/c1-4-17(21)13-9-15-20(18(22)24-2,19(23)25-3)14-8-12-16-10-6-5-7-11-16/h1,5-7,10-11,17,21H,14-15H2,2-3H3 |
Clé InChI |
IDWKJEXBQNOCKR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC#CC1=CC=CC=C1)(CC#CC(C#C)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


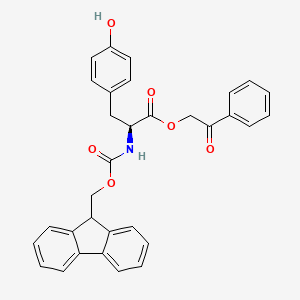
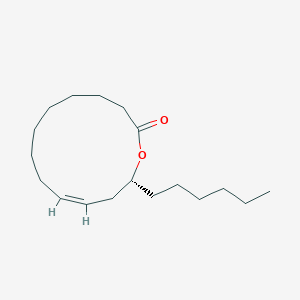
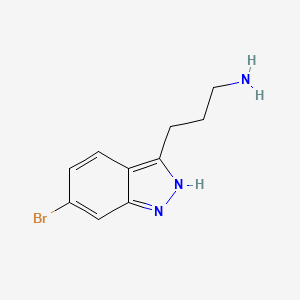

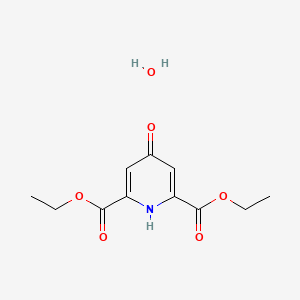
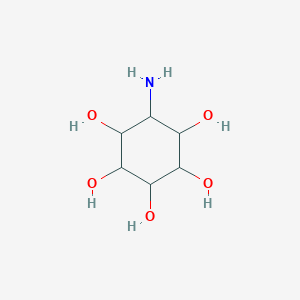
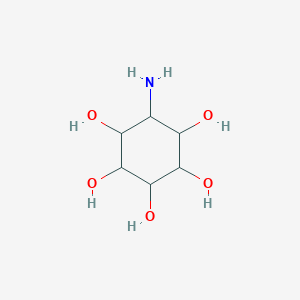

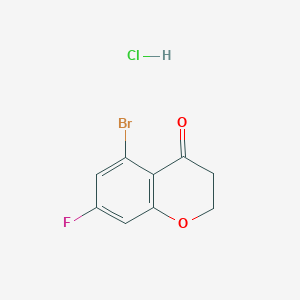

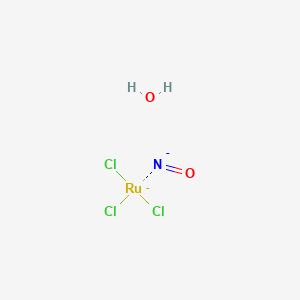
![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)
